molecular formula C13H18ClNO3S B5699168 1-(3-Chloro-4-methoxyphenyl)sulfonyl-4-methylpiperidine

1-(3-Chloro-4-methoxyphenyl)sulfonyl-4-methylpiperidine

Cat. No.: B5699168
M. Wt: 303.81 g/mol
InChI Key: UVFUEEXIPJODHX-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)sulfonyl-4-methylpiperidine is an organic compound with the molecular formula C13H18ClNO3S It is characterized by the presence of a piperidine ring substituted with a sulfonyl group, a chloro group, and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methoxyphenyl)sulfonyl-4-methylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzenesulfonyl chloride and 4-methylpiperidine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-chloro-4-methoxybenzenesulfonyl chloride is added dropwise to a solution of 4-methylpiperidine in an appropriate solvent, such as dichloromethane, under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until completion.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methoxyphenyl)sulfonyl-4-methylpiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions but may include alcohols, ketones, or other oxidized or reduced forms.

    Hydrolysis: The major product is the corresponding sulfonic acid.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)sulfonyl-4-methylpiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)sulfonyl-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methoxyphenyl)ethanone: Similar structure but lacks the piperidine ring and sulfonyl group.

    4-(4-Methoxyphenyl)-1,3-butadienyl-1-methylpyridinium: Contains a methoxy group and an elongated π-conjugation but differs in overall structure.

Uniqueness

1-(3-Chloro-4-methoxyphenyl)sulfonyl-4-methylpiperidine is unique due to the combination of its sulfonyl group, piperidine ring, and specific substitutions on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S/c1-10-5-7-15(8-6-10)19(16,17)11-3-4-13(18-2)12(14)9-11/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFUEEXIPJODHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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